

Spectroscopic Profile of 1H-Pyrrole-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Pyrrole-3-carbonitrile**

Cat. No.: **B1296708**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1H-Pyrrole-3-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectroscopic data.

Chemical Structure and Properties

IUPAC Name: **1H-pyrrole-3-carbonitrile** Molecular Formula: C₅H₄N₂ Molecular Weight: 92.10 g/mol CAS Number: 7126-38-7[1]

Spectroscopic Data

A summary of the anticipated spectroscopic data for **1H-Pyrrole-3-carbonitrile** is presented below. These values are predicted based on the analysis of related structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2][3][4] The expected ¹H and ¹³C NMR chemical shifts for **1H-Pyrrole-3-carbonitrile** in a deuterated solvent such as CDCl₃ are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for **1H-Pyrrole-3-carbonitrile**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	8.0 - 9.0	Broad Singlet	-
H2	~7.0	Triplet	~2.5
H4	~6.8	Triplet	~2.5
H5	~6.3	Triplet	~2.5

Table 2: Predicted ¹³C NMR Spectral Data for **1H-Pyrrole-3-carbonitrile**

Carbon	Chemical Shift (δ , ppm)
C2	~120
C3	~100
C4	~118
C5	~110
CN	~115

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[\[5\]](#) The characteristic IR absorption bands for **1H-Pyrrole-3-carbonitrile** are listed below.

Table 3: Predicted IR Spectral Data for **1H-Pyrrole-3-carbonitrile**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C≡N Stretch (nitrile)	2220 - 2260	Strong
C=C Stretch (aromatic)	1400 - 1600	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.^[6]^[7] For **1H-Pyrrole-3-carbonitrile**, the molecular ion peak (M⁺) is expected at m/z 92.

Table 4: Predicted Mass Spectrometry Fragmentation for **1H-Pyrrole-3-carbonitrile**

m/z	Fragment
92	[C ₅ H ₄ N ₂] ⁺ (Molecular Ion)
65	[M - HCN] ⁺
39	[C ₃ H ₃] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.^[8]^[9] **1H-Pyrrole-3-carbonitrile** is expected to exhibit absorption maxima characteristic of a substituted pyrrole ring.

Table 5: Predicted UV-Vis Spectral Data for **1H-Pyrrole-3-carbonitrile** in Methanol

Transition	λ _{max} (nm)
π → π	~210
π → π	~260

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **1H-Pyrrole-3-carbonitrile** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[2]
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Transfer the solution to a clean 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer Frequency: 400 MHz or higher
- Pulse Sequence: Standard single-pulse
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16

Instrument Parameters (^{13}C NMR):

- Spectrometer Frequency: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):[\[10\]](#)

- Dissolve a small amount (2-5 mg) of **1H-Pyrrole-3-carbonitrile** in a volatile solvent (e.g., dichloromethane or acetone).[\[11\]](#)
- Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrument Parameters:

- Scan Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty sample compartment should be run prior to sample analysis.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a stock solution of **1H-Pyrrole-3-carbonitrile** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[\[12\]](#)
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer.[\[12\]](#)

Instrument Parameters (ESI-MS):

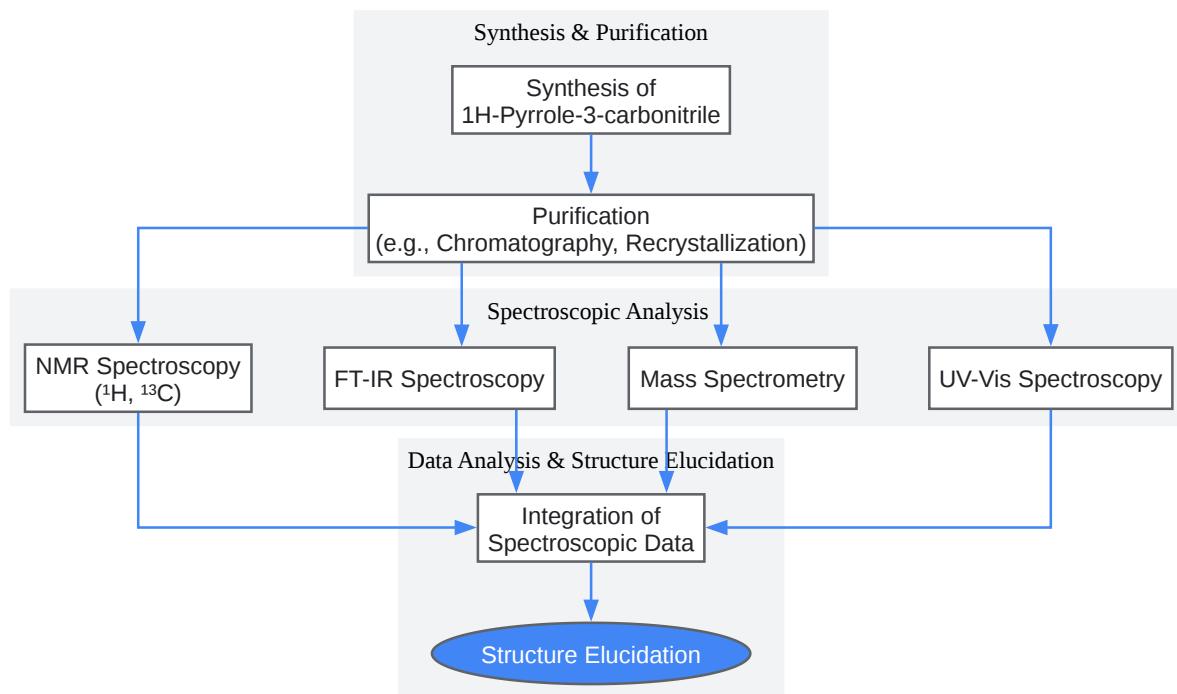
- Ionization Mode: Positive or negative, depending on the desired information.
- Capillary Voltage: 3-5 kV
- Nebulizing Gas Flow: Adjusted to obtain a stable spray.

- Drying Gas Temperature: 200-350 °C
- Mass Range: m/z 50-500

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **1H-Pyrrole-3-carbonitrile** in a UV-grade solvent (e.g., methanol or ethanol).
- Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
- Use a quartz cuvette with a 1 cm path length.
- Use the same solvent as a blank for baseline correction.[\[13\]](#)


Instrument Parameters:

- Wavelength Range: 200 - 400 nm
- Scan Speed: Medium
- Data Interval: 1 nm

Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as **1H-Pyrrole-3-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1H-Pyrrole-3-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-pyrrole-3-carbonitrile | C5H4N2 | CID 564206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. fiveable.me [fiveable.me]
- 8. agilent.com [agilent.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Pyrrole-3-carbonitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296708#spectroscopic-properties-of-1h-pyrrole-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com